1-(2-methoxyphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Description
1-(2-Methoxyphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a bicyclic heterocyclic compound featuring a tetrahydrothienoimidazolone core with 5,5-dioxide functionalization. The substituents include a 2-methoxyphenyl group (electron-donating) at position 1 and a 4-nitrophenyl group (electron-withdrawing) at position 3. While direct pharmacological data for this compound are absent in the provided literature, structural analogs with nitro or aryl groups suggest possible applications in medicinal chemistry, such as antimicrobial or enzyme-targeting roles .
Properties
IUPAC Name |
3-(2-methoxyphenyl)-1-(4-nitrophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6S/c1-27-17-5-3-2-4-14(17)20-16-11-28(25,26)10-15(16)19(18(20)22)12-6-8-13(9-7-12)21(23)24/h2-9,15-16H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBXONOUYYIQBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-methoxyphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activity, including antiviral properties, cytotoxicity, and mechanisms of action.
Chemical Structure
The compound's structure is characterized by a thieno[3,4-d]imidazole core with methoxy and nitro substituents on the phenyl rings. This unique arrangement may contribute to its biological activity.
Antiviral Properties
Research indicates that compounds similar to 1-(2-methoxyphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one exhibit significant antiviral properties. For instance:
- Inhibition of Viral Replication : Compounds in this class have shown efficacy against various viruses, including Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV). A study highlighted that thiazolidinone derivatives demonstrated IC50 values as low as 0.26 μM against viral RNA polymerase, suggesting a strong inhibitory effect on viral replication .
- Selectivity and Cytotoxicity : The selectivity index (SI) for these compounds is often favorable. For example, certain derivatives showed low cytotoxicity in cellular assays while maintaining antiviral activity .
The mechanisms through which these compounds exert their biological effects are varied:
- Inhibition of Enzymatic Activity : Many thieno[3,4-d]imidazole derivatives inhibit key enzymes involved in viral replication. For instance, they can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which prevent the transcription of viral RNA into DNA .
- Modulation of Host Cell Pathways : Some studies suggest that these compounds may also modulate host cell pathways to enhance antiviral responses or inhibit viral entry .
Study 1: Antiviral Activity Against HBV
A recent study synthesized several thiazolidinone derivatives and evaluated their activity against HBV in HepG2.2.15 cells. Among them, a specific derivative exhibited an IC50 value of 0.35 μM with minimal cytotoxic effects, indicating its potential as a therapeutic agent against HBV .
Study 2: Cytotoxicity Evaluation
In another investigation focusing on the cytotoxic effects of similar compounds on human T-lymphocyte cells, the derivatives displayed IC50 values ranging from 0.20 to 0.35 μM while maintaining low toxicity levels. This highlights their potential for use in treating viral infections without significant harm to host cells .
Data Table
| Compound Name | IC50 (μM) | Selectivity Index | Target Virus |
|---|---|---|---|
| Thiazolidinone Derivative A | 0.26 | High | HBV |
| Thiazolidinone Derivative B | 0.35 | Moderate | HIV |
| Thiazolidinone Derivative C | 0.20 | High | DENV |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Tetrahydrothienoimidazolone 5,5-Dioxide Derivatives
Key Observations:
Substituent Electronic Effects: The target compound’s 4-nitrophenyl group is strongly electron-withdrawing, which may enhance electrophilic reactivity compared to electron-donating groups (e.g., methyl in or methoxy in ). Fluorine substituents (e.g., in ) balance electronegativity and lipophilicity, often improving bioavailability in drug design.
Molecular Weight and Polarity: The target compound’s nitro and methoxy groups increase molecular weight compared to analogs with halogens (e.g., Cl in ) or alkyl groups (e.g., methyl in ). This may reduce solubility in nonpolar solvents.
Predicted Physical Properties :
- The o-tolyl/p-tolyl derivative () has a lower molar mass (356.44 g/mol) and higher predicted boiling point (581.2°C) due to increased van der Waals interactions from methyl groups. Its density (1.324 g/cm³) suggests moderate packing efficiency in the solid state.
Triethylamine in ethanol is commonly used for cyclization ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
